molecular formula C20H14N4O2 B1243316 1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile

1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile

Cat. No.: B1243316
M. Wt: 342.3 g/mol
InChI Key: KMGKYDMQPCVWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile is a pyridopyrimidine.

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Characterization:

    • The compound has been used in the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, showcasing its utility in creating tricyclic compounds under specific reaction conditions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
    • It's involved in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, demonstrating its versatility in creating various heterocyclic compounds (Potkin, Petkevich, & Kurman, 2009).
  • Antimicrobial and Antifungal Activity:

    • Pyrimidine tetrazole derivatives, including this compound, have been synthesized and assessed for their efficacy as antibacterial and antifungal agents, showing potential in pharmaceutical research (Bhoge, Magare, & Mohite, 2021).
  • Catalysis and Reaction Efficiency:

    • The compound has been used in the efficient synthesis of pyridine-pyrimidines and their derivatives, catalyzed by ionic liquid supported on functionalized nanosilica, highlighting its role in improving reaction efficiency and catalyst reusability (Rahmani et al., 2018).
  • Fluorescence and Photoluminescence Properties:

    • New pyrrolo[1,2-c]pyrimidines derivates with biphenyl moiety have been synthesized and their absorption and fluorescence spectra recorded, indicating the compound's utility in the study of photoluminescent properties (Tatu, Georgescu, Boscornea, Popa, & Ungureanu, 2017).
  • Molecular Structure Analysis:

    • The molecular structure of similar compounds like 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine has been determined, which could provide insights into the structural properties and potential applications of 1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile (Nukui, Rheingold, DiPasquale, & Yanovsky, 2009).

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H14N4O2/c1-12-6-7-15(9-13(12)2)24-18-16(10-14(11-21)19(24)25)20(26)23-8-4-3-5-17(23)22-18/h3-10H,1-2H3

InChI Key

KMGKYDMQPCVWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile
Reactant of Route 2
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile
Reactant of Route 3
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile
Reactant of Route 4
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethylphenyl)-2,5-dioxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarbonitrile

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